molecular formula C7H14S B6149689 (3,3-dimethylcyclobutyl)methanethiol CAS No. 2171844-59-8

(3,3-dimethylcyclobutyl)methanethiol

Cat. No.: B6149689
CAS No.: 2171844-59-8
M. Wt: 130.3
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Description

(3,3-Dimethylcyclobutyl)methanethiol is a sulfur-containing organic compound with the molecular formula C₇H₁₄S and a molecular weight of 130.25 g/mol . Its structure features a cyclobutane ring substituted with two methyl groups at the 3,3-positions and a methanethiol (-SH) functional group. Key properties include:

  • LogP: 4.06, indicating high lipophilicity .

The compound is cataloged as a building block in chemical synthesis, with applications in pharmaceuticals and materials science due to its unique steric and electronic properties .

Properties

CAS No.

2171844-59-8

Molecular Formula

C7H14S

Molecular Weight

130.3

Purity

95

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (3,3-dimethylcyclobutyl)methanethiol typically involves the reaction of (3,3-dimethylcyclobutyl)methanol with thiolating agents. One common method is the conversion of (3,3-dimethylcyclobutyl)methanol to its corresponding methanethiol derivative using reagents such as hydrogen sulfide or thiourea under acidic conditions .

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar thiolation reactions. The process would be optimized for yield and purity, often involving continuous flow reactors and stringent control of reaction parameters to ensure consistent product quality.

Chemical Reactions Analysis

Types of Reactions: (3,3-Dimethylcyclobutyl)methanethiol undergoes various chemical reactions, including:

    Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids using oxidizing agents like hydrogen peroxide or sodium hypochlorite.

    Reduction: The compound can be reduced to the corresponding hydrocarbon using reducing agents such as lithium aluminum hydride.

    Substitution: The thiol group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, sodium hypochlorite.

    Reduction: Lithium aluminum hydride.

    Substitution: Alkyl halides, under basic or acidic conditions.

Major Products Formed:

    Oxidation: Disulfides, sulfonic acids.

    Reduction: Corresponding hydrocarbons.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry: (3,3-Dimethylcyclobutyl)methanethiol is used as a building block in organic synthesis, particularly in the preparation of more complex molecules. Its unique structure makes it a valuable intermediate in the synthesis of cyclobutane-containing compounds.

Biology and Medicine:

Industry: In the industrial sector, this compound may be used in the production of specialty chemicals, fragrances, and as an intermediate in the synthesis of materials with specific properties.

Mechanism of Action

The mechanism of action of (3,3-dimethylcyclobutyl)methanethiol involves its thiol group, which can act as a nucleophile in various chemical reactions. The sulfur atom in the thiol group is highly reactive, allowing the compound to participate in nucleophilic substitution and addition reactions. The molecular targets and pathways involved depend on the specific reactions and applications in which the compound is used.

Comparison with Similar Compounds

Methanethiol (CH₃SH)

  • Molecular Formula : CH₄S
  • Molecular Weight : 48.11 g/mol
  • Key Features : A simple aliphatic thiol with high volatility and a strong, unpleasant odor .
  • Applications : Used as a propane leak odorant and in food aromas (e.g., cheese, wine) .
  • Comparison :
    • (3,3-Dimethylcyclobutyl)methanethiol is less volatile due to its bulky cyclobutyl group, which reduces odor intensity compared to methanethiol .
    • The lipophilicity (LogP 4.06 vs. 0.18 for methanethiol) enhances membrane permeability, making it more suitable for pharmaceutical applications .

(3-Chlorophenyl)methanethiol

  • Molecular Formula : C₇H₇ClS
  • Molecular Weight : 158.64 g/mol
  • Key Features : Aromatic thiol with a chlorine substituent, increasing electronic withdrawal and acidity of the -SH group .
  • Applications : Intermediate in agrochemical synthesis and organic reactions .
  • Comparison :
    • The chlorine atom in (3-chlorophenyl)methanethiol enhances stability but may introduce toxicity risks, whereas the cyclobutyl derivative’s methyl groups provide steric hindrance without electronegative effects .
    • LogP differences (4.06 vs. ~2.8) suggest superior lipid solubility for the cyclobutyl compound .

[1-({[3-(Trifluoromethyl)cyclohexyl]oxy}methyl)cyclobutyl]methanethiol

  • Molecular Formula : C₁₃H₂₁F₃OS
  • Molecular Weight : 282 g/mol
  • Key Features : Contains a trifluoromethyl group on a cyclohexyl ring, increasing electronegativity and metabolic stability .
  • Applications: Potential use in drug discovery due to fluorine’s bioisosteric effects .
  • Comparison :
    • Both compounds share a cyclobutyl-thiol backbone, but the trifluoromethyl derivative’s larger size (282 g/mol vs. 130.25 g/mol) may reduce diffusion rates in biological systems .
    • Similar LogP values (4.06) indicate comparable lipophilicity despite structural differences .

3-(Methylsulphanyl)propionic Acid

  • Molecular Formula : C₄H₈O₂S
  • Molecular Weight : 120.16 g/mol
  • Key Features : Combines a thioether (-S-) and carboxylic acid group, increasing polarity .
  • Applications : Contributes to red-berry fruit aromas in wine during malolactic fermentation .
  • Comparison :
    • The carboxylic acid group in 3-(methylsulphanyl)propionic acid lowers LogP (~1.2 vs. 4.06), making it more water-soluble and suitable for food applications, unlike the lipophilic cyclobutyl thiol .

Research Findings and Mechanistic Insights

  • Reactivity : The cyclobutyl ring in this compound imposes steric hindrance, reducing nucleophilicity of the -SH group compared to methanethiol .
  • Biological Relevance : Methanethiol is implicated in hepatic coma and cheese ripening , whereas the cyclobutyl compound’s lipophilicity suggests utility in drug delivery systems .
  • Analytical Challenges : Specialized techniques (e.g., gas chromatography with sulfur-specific detectors) are required for quantifying such thiols due to low volatility and reactivity .

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